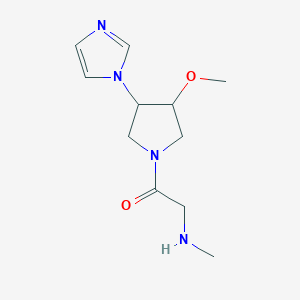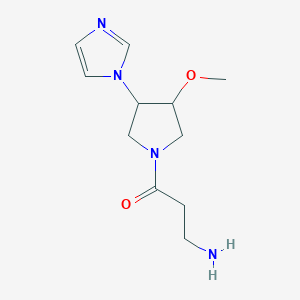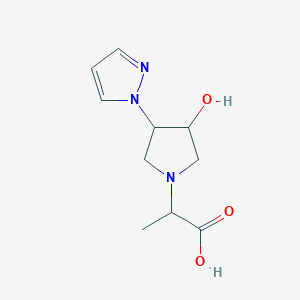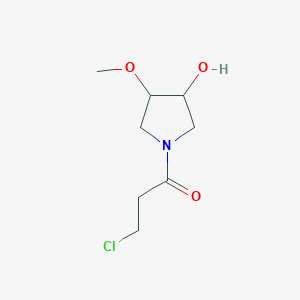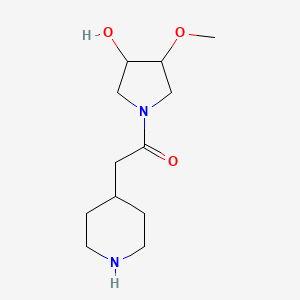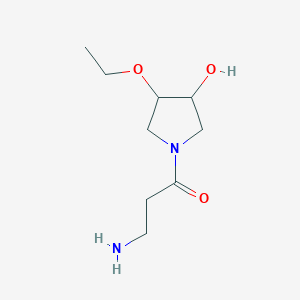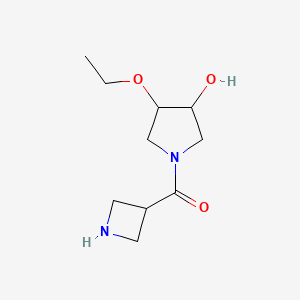
Ácido 1-(1,5-dimetil-1H-pirazol-3-carbonil)pirrolidin-3-carboxílico
Descripción general
Descripción
1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación de Material Biológico
Este compuesto también se utiliza en el estudio de materiales biológicos. Puede participar en la síntesis o modificación de compuestos biológicos, ayudando a comprender los procesos biológicos y al desarrollo de nuevos agentes terapéuticos .
Síntesis de Compuestos Orgánicos
En el campo de la química orgánica, el ácido 1,5-dimetil-1H-pirazol-3-carboxílico es un valioso bloque de construcción para la síntesis de compuestos orgánicos más complejos. Su grupo carboxílico reactivo permite una mayor funcionalización .
Investigación de Ciencias de la Vida
Como compuesto orgánico, tiene aplicaciones en la investigación de ciencias de la vida, contribuyendo al estudio de procesos celulares, reacciones enzimáticas y posiblemente al desarrollo de nuevos fármacos o herramientas de diagnóstico .
Inhibidor de la D-aminoácido oxidasa
Compuestos relacionados, como el ácido 3-metil-1H-pirazol-5-carboxílico, se han identificado como inhibidores potentes y selectivos de la D-aminoácido oxidasa (DAO), lo cual es significativo para proteger las células del estrés oxidativo inducido por la D-serina .
Actividad Antiviral
Los derivados del indol, que comparten un motivo estructural similar con el ácido 1-(1,5-dimetil-1H-pirazol-3-carbonil)pirrolidin-3-carboxílico, han mostrado actividad antiviral. Esto sugiere posibles aplicaciones de investigación de este compuesto en virología, particularmente en el desarrollo de agentes antivirales .
Mecanismo De Acción
Pyrazoles
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Análisis Bioquímico
Biochemical Properties
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic functions.
Cellular Effects
The effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to prevent formalin-induced tonic pain by inhibiting D-amino acid oxidase . This compound can alter the expression of genes involved in oxidative stress response, thereby protecting cells from damage.
Molecular Mechanism
The molecular mechanism of action of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as D-amino acid oxidase, inhibiting their activity and preventing oxidative stress . This inhibition leads to a cascade of molecular events that ultimately protect cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions (2-8°C) and retains its activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm.
Metabolic Pathways
1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting enzymes such as D-amino acid oxidase . This inhibition alters the metabolic pathways, leading to changes in the levels of metabolites involved in oxidative stress response.
Transport and Distribution
The transport and distribution of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid within cells and tissues are influenced by various factors. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are determined by these interactions, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its biochemical efficacy.
Propiedades
IUPAC Name |
1-(1,5-dimethylpyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(6-14)11(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAFRSOHYRYEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


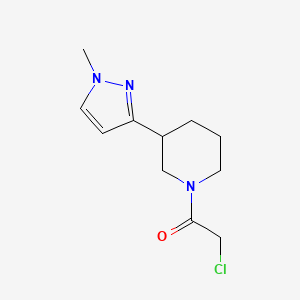
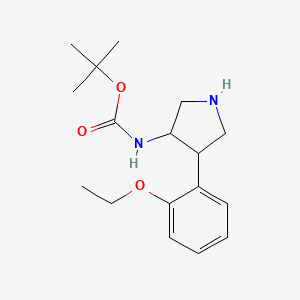



![3-(piperidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478111.png)
